

# Application Notes and Protocols for Preclinical Evaluation of Ins018 055

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to recommended cell-based assays for the preclinical evaluation of Ins018\_055, a novel, first-in-class small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK). Developed through a generative Al-driven platform, Ins018\_055 is currently in clinical development for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The compound has demonstrated both anti-fibrotic and anti-inflammatory properties in preclinical studies and has shown a favorable safety profile in early clinical trials.[3][4][5]

The primary mechanism of action of **Ins018\_055** is the suppression of key pro-fibrotic signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt/β-catenin, and Hippo/YAP/TAZ.[6] The following protocols are designed to assess the in vitro efficacy and mechanism of action of **Ins018\_055** in cell models relevant to fibrosis.

## **Core Recommended Cell-Based Assays**

A panel of cell-based assays is recommended to thoroughly characterize the activity of Ins018\_055. These assays are designed to confirm its inhibitory effect on TNIK, and to evaluate its impact on downstream signaling pathways and cellular processes central to the pathogenesis of fibrotic diseases.

Table 1: Summary of Recommended Cell-Based Assays for Ins018 055



| Assay                                                   | Purpose                                                                                            | Cell Line(s)                                             | Key Readouts                                                |
|---------------------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------|
| TNIK Kinase Activity<br>Assay                           | To confirm direct inhibition of TNIK enzymatic activity.                                           | Recombinant human<br>TNIK                                | IC50 value                                                  |
| Cell<br>Viability/Cytotoxicity<br>Assay                 | To determine the cytotoxic potential of Ins018_055.                                                | A549, MRC-5, primary<br>human lung<br>fibroblasts (HLFs) | CC50 value                                                  |
| TGF-β Induced<br>Myofibroblast<br>Differentiation Assay | To assess the antifibrotic potential by measuring the inhibition of myofibroblast differentiation. | MRC-5, primary HLFs                                      | α-SMA expression, collagen deposition                       |
| Wnt/β-catenin<br>Signaling Pathway<br>Reporter Assay    | To confirm the inhibitory effect on the Wnt/β-catenin pathway.                                     | HEK293T with TOP/FOP Flash reporter plasmids             | Luciferase activity                                         |
| YAP/TAZ Nuclear<br>Translocation Assay                  | To evaluate the inhibition of the Hippo pathway effector, YAP/TAZ.                                 | A549, primary HLFs                                       | Immunofluorescence<br>microscopy of<br>YAP/TAZ localization |
| Anti-inflammatory Cytokine Production Assay             | To measure the anti-<br>inflammatory effects<br>of Ins018_055.                                     | LPS-stimulated THP-1<br>macrophages or<br>PBMCs          | IL-6, TNF-α levels<br>(ELISA)                               |

# Experimental Protocols TNIK Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Ins018\_055** against recombinant human TNIK.

Principle: This is a biochemical assay that measures the phosphorylation of a substrate by TNIK in the presence of varying concentrations of the inhibitor. The amount of phosphorylation



is quantified, typically using a luminescence-based method where light output is proportional to the amount of ATP remaining in the reaction.

#### Materials:

- Recombinant human TNIK enzyme
- Kinase substrate (e.g., a generic peptide substrate)
- ATP
- Assay buffer
- Ins018\_055
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
- White, opaque 96-well plates

#### Protocol:

- Prepare a serial dilution of Ins018\_055 in the assay buffer.
- In a 96-well plate, add the TNIK enzyme, the kinase substrate, and the Ins018\_055 dilutions.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Ins018\_055** and determine the IC50 value by fitting the data to a dose-response curve.

## Cell Viability/Cytotoxicity Assay

## Methodological & Application





Objective: To determine the concentration of **Ins018\_055** that causes 50% cell death (CC50) in relevant cell lines.

Principle: This assay measures the metabolic activity of viable cells. A common method is the MTT assay, where the mitochondrial reductase in living cells converts a yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

#### Materials:

- A549 (human lung adenocarcinoma), MRC-5 (human lung fibroblast), or primary human lung fibroblasts (HLFs)
- · Cell culture medium
- Ins018\_055
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well plates

#### Protocol:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of Ins018\_055 for 48-72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in the solubilization buffer.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability for each concentration and determine the CC50 value.



## **TGF-**β Induced Myofibroblast Differentiation Assay

Objective: To assess the ability of **Ins018\_055** to inhibit the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis.

Principle: TGF- $\beta$  is a potent inducer of myofibroblast differentiation, characterized by the increased expression of alpha-smooth muscle actin ( $\alpha$ -SMA) and collagen production. This assay measures the levels of these fibrotic markers in the presence of TGF- $\beta$  and Ins018\_055.

#### Materials:

- MRC-5 or primary HLFs
- Cell culture medium (serum-free for stimulation)
- Recombinant human TGF-β1
- Ins018\_055
- Antibodies for immunofluorescence (anti-α-SMA) or Western blotting
- Sirius Red stain for collagen quantification

#### Protocol:

- Seed fibroblasts in plates suitable for the chosen readout (e.g., glass coverslips for immunofluorescence, 6-well plates for Western blotting or Sirius Red staining).
- Starve the cells in serum-free medium for 24 hours.
- Pre-treat the cells with various concentrations of Ins018 055 for 1 hour.
- Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 48 hours.
- For α-SMA expression:
  - $\circ$  Immunofluorescence: Fix, permeabilize, and stain the cells with an anti- $\alpha$ -SMA antibody. Visualize and quantify the fluorescence intensity.



- $\circ$  Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, and probe with an anti- $\alpha$ -SMA antibody.
- For Collagen Deposition:
  - Sirius Red Staining: Fix the cells and stain with Sirius Red solution. Elute the stain and measure the absorbance at 550 nm.

## Wnt/β-catenin Signaling Pathway Reporter Assay

Objective: To confirm that Ins018\_055 inhibits the canonical Wnt/β-catenin signaling pathway.

Principle: This assay utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element (TOP Flash). Activation of the Wnt pathway leads to the accumulation of β-catenin, which activates the transcription of the luciferase gene. A control plasmid with a mutated TCF/LEF binding site (FOP Flash) is used to measure non-specific effects.

#### Materials:

- HEK293T cells
- TOP Flash and FOP Flash reporter plasmids
- A constitutively active β-catenin expression plasmid (or Wnt3a conditioned medium)
- Transfection reagent
- Ins018\_055
- Luciferase assay reagent
- 96-well plates

#### Protocol:

- Co-transfect HEK293T cells with the TOP Flash or FOP Flash plasmid and the β-catenin expression plasmid.
- After 24 hours, treat the cells with different concentrations of Ins018\_055.



- Incubate for another 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer.
- Normalize the TOP Flash luciferase activity to the FOP Flash activity and calculate the fold change in reporter activity.

## **YAP/TAZ Nuclear Translocation Assay**

Objective: To determine if **Ins018\_055** inhibits the nuclear translocation of YAP/TAZ, the downstream effectors of the Hippo pathway.

Principle: In an active Hippo pathway, YAP and TAZ are phosphorylated and retained in the cytoplasm. Inhibition of the pathway allows YAP/TAZ to translocate to the nucleus and promote pro-fibrotic gene expression. This assay uses immunofluorescence microscopy to visualize the subcellular localization of YAP/TAZ.

#### Materials:

- A549 or primary HLFs
- · Cell culture medium
- Ins018\_055
- Stimulus to induce YAP/TAZ nuclear translocation (e.g., seeding cells at low density or treatment with LPA)
- Anti-YAP/TAZ antibody
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Microscope slides or coverslips

#### Protocol:

• Seed cells on coverslips at a low density to promote YAP/TAZ nuclear translocation.



- Treat the cells with various concentrations of **Ins018 055** for 24 hours.
- Fix, permeabilize, and block the cells.
- Incubate with the primary anti-YAP/TAZ antibody, followed by the fluorescently labeled secondary antibody and DAPI.
- Mount the coverslips and visualize the cells using a fluorescence microscope.
- Quantify the ratio of nuclear to cytoplasmic YAP/TAZ fluorescence intensity in multiple cells per condition.

## **Anti-inflammatory Cytokine Production Assay**

Objective: To evaluate the anti-inflammatory effects of **Ins018\_055** by measuring the production of pro-inflammatory cytokines.

Principle: Lipopolysaccharide (LPS) is a potent stimulator of inflammatory responses in immune cells, leading to the production of cytokines such as IL-6 and TNF-α. This assay measures the levels of these cytokines in the supernatant of LPS-stimulated cells treated with **Ins018\_055**.

#### Materials:

- THP-1 human monocytic cell line (differentiated into macrophages with PMA) or peripheral blood mononuclear cells (PBMCs)
- Cell culture medium
- Lipopolysaccharide (LPS)
- Ins018 055
- ELISA kits for human IL-6 and TNF-α
- 96-well plates

#### Protocol:

Seed differentiated THP-1 macrophages or PBMCs in a 96-well plate.



- Pre-treat the cells with different concentrations of Ins018\_055 for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
- Collect the cell culture supernatant.
- Measure the concentrations of IL-6 and TNF- $\alpha$  in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

# **Mandatory Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. INS018\_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]



- 2. trial.medpath.com [trial.medpath.com]
- 3. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insilico Medicine announces positive topline results of the New Zealand Phase 1 trial of INS018\_055, an Al-designed drug for an Al-discovered target - BioSpace [biospace.com]
- 5. IPF Phase 1 | Insilico Medicine [insilico.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Evaluation of Ins018\_055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603146#recommended-cell-based-assays-fortesting-ins018-055]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com